molecular formula C13H26N2O3 B3235542 [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1354019-36-5

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B3235542
CAS No.: 1354019-36-5
M. Wt: 258.36 g/mol
InChI Key: BRWKKMOAWMMRAM-NSHDSACASA-N
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Description

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 2014-58-6) is a chiral piperidine derivative with a molecular formula of C₁₂H₂₄N₂O₃ and a molecular weight of 244.33 g/mol . The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected methyl carbamate group at the 3-position and a 2-hydroxyethyl group at the 1-position. Its stereochemistry is defined by the (S)-configuration at the piperidine ring. This compound is primarily used in pharmaceutical research as an intermediate for synthesizing bioactive molecules, though it is listed as discontinued in commercial catalogs .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)11-6-5-7-15(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWKKMOAWMMRAM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501121468
Record name Carbamic acid, N-[(3S)-1-(2-hydroxyethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354019-36-5
Record name Carbamic acid, N-[(3S)-1-(2-hydroxyethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354019-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-(2-hydroxyethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyethyl moiety.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group (-CH2CH2OH) undergoes oxidation to form carbonyl derivatives. Common reagents and outcomes include:

ReagentConditionsProduct FormedNotes
PCC (Pyridinium chlorochromate)Dichloromethane, RTKetone derivative (>>C=O)Mild, selective oxidation
DMSO-based oxidantsAcidic conditionsAldehyde or ketoneDepends on substitution pattern

For example, PCC selectively oxidizes the primary alcohol to a ketone without affecting the carbamate or ester groups. This reaction is stereospecific, retaining the (S)-configuration at the piperidine nitrogen.

Reduction Reactions

While reduction of the carbamate or ester is less common, the hydroxyethyl group can be modified:

ReagentConditionsProduct Formed
LiAlH4Anhydrous etherEthane-1,2-diol derivative
NaBH4Methanol, RTPartial reduction (limited)

LiAlH4 reduces the alcohol to a diol, though competing reduction of the carbamate may occur under harsh conditions. NaBH4 typically shows minimal reactivity due to the steric hindrance of the tert-butyl group.

Hydrolysis Reactions

The tert-butyl ester and carbamate groups are susceptible to hydrolysis:

ConditionsSite of HydrolysisProduct Formed
Acidic (HCl, H2SO4)tert-butyl esterCarboxylic acid
Basic (NaOH, KOH)CarbamateAmine + CO2

Under acidic conditions, the tert-butyl ester hydrolyzes to a carboxylic acid, while basic conditions cleave the carbamate, releasing methylamine and CO2 . Stereochemistry at the piperidine nitrogen remains intact during hydrolysis.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

ReagentConditionsProduct Formed
PBr3Diethyl ether, 0°CBromoethyl derivative
SOCl2RTChloroethyl derivative

Phosphorus tribromide (PBr3) converts the -OH group to -Br, enabling further alkylation or cross-coupling. Thionyl chloride (SOCl2) yields the corresponding chloride, useful for acylations .

Ester-Specific Reactivity

The tert-butyl ester exhibits unique reactivity:

ReactionReagent/ConditionsOutcome
TransesterificationROH, acid catalystAlkyl ester (e.g., methyl, ethyl)
Acid chloride formationSOCl2Corresponding acid chloride

Transesterification with alcohols under acidic conditions swaps the tert-butyl group for smaller esters (e.g., methyl), enhancing solubility . Reaction with SOCl2 generates acid chlorides, pivotal for peptide coupling .

Coupling and Functionalization

The amine (post-hydrolysis) and hydroxyl groups enable further derivatization:

Reaction TypeReagentProduct
AcylationAcetic anhydrideAcetylated amine
Ether formationR-X, baseAlkyl ether derivative

Acylation of the free amine (after carbamate hydrolysis) produces amides, while alkyl halides (R-X) form ethers at the hydroxyethyl site.

Stereochemical Considerations

The (S)-configuration at the piperidine nitrogen influences reaction outcomes:

  • Oxidation : Retention of configuration due to non-inversion pathways.

  • Substitution : Possible epimerization under strongly acidic/basic conditions.

Scientific Research Applications

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and synthetic analogs.

    Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The hydroxyethyl group and the piperidine ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester with structurally analogous piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notes References
This compound 2014-58-6 C₁₂H₂₄N₂O₃ 244.33 2-Hydroxyethyl, methyl carbamate (Boc-protected) N/A Discontinued
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 1401665-46-0 C₁₆H₃₁N₃O₃ 313.44 2-Amino-3-methyl-butyryl, methyl carbamate (Boc-protected) 96% Active in peptide synthesis
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 1401668-72-1 C₁₄H₂₇N₃O₃ 285.38 2-Amino-propionyl, methyl carbamate (Boc-protected) N/A Predicted density: 1.10 g/cm³; boiling point: 412.7°C
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 1354011-53-2 C₁₄H₂₇N₃O₃ 285.39 2-Amino-acetyl, methyl carbamate (Boc-protected) N/A Used in glycopeptide synthesis
[(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 1353994-50-9 C₁₂H₂₃NO₃S 261.38 2-Hydroxyethylsulfanyl, Boc-protected N/A Sulfur-containing analog

Key Observations:

Substituent Diversity: The 2-hydroxyethyl group in the target compound contrasts with amino-acyl (e.g., 2-amino-3-methyl-butyryl in ) or sulfanyl groups (e.g., 2-hydroxyethylsulfanyl in ). These substituents influence polarity, solubility, and reactivity. Amino-acyl derivatives (e.g., ) are tailored for peptide coupling, while sulfur-containing analogs () may enhance metal-binding properties.

Molecular Weight and Complexity: The target compound (MW 244.33) is simpler than analogs like the 2-amino-3-methyl-butyryl derivative (MW 313.44), which has a branched amino acid side chain . Higher molecular weight correlates with increased steric hindrance, affecting reaction kinetics.

Stereochemical Considerations :

  • All listed compounds exhibit defined stereochemistry. For example, the (S)-configuration in the target compound ensures enantioselectivity in downstream applications, whereas the (R)-configuration in may alter biological activity.

Active derivatives (e.g., ) are prioritized for drug discovery.

Predicted Physicochemical Properties: The (R)-configured amino-propionyl derivative () has a predicted boiling point of 412.7°C, higher than typical Boc-protected piperidines, likely due to stronger intermolecular hydrogen bonding from the amino group.

Biological Activity

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, a synthetic organic compound, has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structural features—comprising a piperidine ring with a hydroxyethyl substituent and a tert-butyl carbamate moiety—suggest diverse biological activities, particularly in neuropharmacology and drug design.

Structural Characteristics

The molecular formula of this compound is C13H26N2O3, with a molecular weight of 258.36 g/mol. The compound's structure is pivotal in determining its biological interactions and pharmacological properties.

Neuropharmacological Effects

Research indicates that compounds with similar structural frameworks exhibit various neuropharmacological effects. For instance, piperidine derivatives have been shown to interact with neurotransmitter receptors, influencing neuronal signaling pathways. The specific combination of the hydroxyethyl group and the piperidine ring in this compound may enhance its affinity for certain receptors, potentially leading to neuroprotective effects.

Anticancer Potential

Studies have highlighted that certain piperidine derivatives possess anticancer properties. For example, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines. A notable study indicated that modifications to the piperidine structure could enhance apoptosis induction in tumor cells, suggesting that this compound may also exhibit similar anticancer activity .

Antimicrobial Activity

The carbamate functional group present in this compound is associated with antimicrobial properties. Research on carbamate derivatives has shown effectiveness against a range of pathogens, indicating that this compound could also possess similar antimicrobial capabilities.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
1-(2-Hydroxyethyl)piperidineHydroxyethyl group on piperidineNeuroprotective
Carbamate derivativesCarbamate functional groupAntimicrobial
Tert-butyl carbamate analogsTert-butyl groupAnticancer

This table illustrates how the specific features of this compound may confer unique pharmacological properties compared to simpler derivatives.

Case Studies and Research Findings

In recent studies, the synthesis and evaluation of related piperidine derivatives have provided insights into their biological activities. For instance:

  • Cancer Therapy : A study demonstrated that a related piperidine derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that modifications in piperidine structures can lead to improved therapeutic profiles.
  • Cholinesterase Inhibition : Certain analogs have been identified as potent inhibitors of cholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's . The presence of the hydroxyethyl group may enhance binding affinity to the target enzyme.
  • Antioxidant Properties : Some studies have indicated that piperidine derivatives can exhibit antioxidant effects, contributing to their neuroprotective capabilities .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via tert-butyl carbamate protection strategies. For example, tert-butyl carbamates are often prepared using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine) . A related synthesis for a piperidine-carbamate derivative involved an asymmetric Mannich reaction to control stereochemistry, highlighting the importance of chiral catalysts (e.g., proline derivatives) and low-temperature conditions (-20°C) to minimize racemization . Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation.

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer : Purification typically involves column chromatography using silica gel and gradients of ethyl acetate/hexanes. For characterization:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H, ~28 ppm for 13^13C) and piperidine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+ for C13_{13}H26_{26}N2_2O3_3: 282.19) .
  • Chiral HPLC : Verify enantiopurity using chiral stationary phases (e.g., Chiralpak AD-H) if stereochemical integrity is critical .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Despite limited toxicological data, SDS guidelines recommend:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stereochemical outcomes during synthesis?

  • Methodological Answer : Contradictions in stereochemistry often arise from competing reaction pathways. To address this:

  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time; low temperatures favor kinetic products, while prolonged heating may lead to equilibration .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies and identify favorable stereochemical pathways .
  • X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Q. What strategies mitigate decomposition or instability during long-term storage?

  • Methodological Answer : Stability issues are common with tert-butyl carbamates due to hydrolytic sensitivity. Recommended practices:

  • Storage Conditions : Keep under inert gas (N2_2 or Ar) at -20°C in anhydrous solvents (e.g., DCM or THF) .
  • Stability Monitoring : Perform periodic HPLC-UV analysis to detect degradation products (e.g., free amine from Boc deprotection) .

Q. How can byproducts from incomplete reactions be identified and quantified?

  • Methodological Answer :

  • LC-MS/MS : Detect low-abundance byproducts (e.g., tert-butyl alcohol from hydrolysis) with high sensitivity .
  • NMR Titration : Use spiking experiments with authentic standards to assign unknown peaks .
  • Kinetic Studies : Track reaction progress via in-situ IR spectroscopy to optimize reaction termination points .

Contradictions and Gaps in Current Data

  • Toxicity Data : Multiple SDS note that acute/chronic toxicity profiles are incomplete . Researchers should adopt ALARA (As Low As Reasonably Achievable) principles and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before scaling up experiments.
  • Ecological Impact : No data exist on biodegradability or bioaccumulation potential . Precautionary measures include neutralizing waste with dilute acetic acid before disposal.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

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